AKR1C3 Inhibition Profile of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol vs. 2-Aminotetralin
The target compound exhibits moderate inhibitory activity against recombinant human aldo‑keto reductase 1C3 (AKR1C3) with an IC50 of 260 nM in a TR‑FRET assay [1]. In contrast, the simpler congener 2‑aminotetralin (2‑AT) shows no reported AKR1C3 inhibition, as its primary pharmacological signature is high‑affinity serotonin receptor binding (5‑HT1A/1B/1D Ki ≤25 nM) . This divergence underscores a shift in target engagement conferred by the 5‑amino‑2‑hydroxy substitution pattern.
| Evidence Dimension | AKR1C3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 260 nM |
| Comparator Or Baseline | 2-Aminotetralin (2-AT) - no reported activity |
| Quantified Difference | >385-fold (assuming Ki ≈ IC50 for comparator) |
| Conditions | In vitro TR-FRET assay, recombinant human AKR1C3 expressed in E. coli BL21 |
Why This Matters
AKR1C3 is a validated target in castration‑resistant prostate cancer and hormone‑dependent malignancies; the observed IC50 value places 5‑amino‑5,6,7,8‑tetrahydronaphthalen‑2‑ol among the structurally distinct inhibitors of this enzyme, distinguishing it from aminotetralins that solely modulate aminergic receptors.
- [1] BindingDB. BDBM50462395 (CHEMBL4238437) - AKR1C3 IC50 Data. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462395 View Source
